molecular formula C8H6N4 B12632774 2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile CAS No. 1159982-89-4

2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile

Cat. No.: B12632774
CAS No.: 1159982-89-4
M. Wt: 158.16 g/mol
InChI Key: JZYQENIVABGJKW-UHFFFAOYSA-N
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Description

2-(Pyrazolo[1,5-a]pyrimidin-2-yl)acetonitrile (CAS Number: 1159982-89-4) is a high-purity chemical building block built around the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold. This fused, planar heterocyclic system is of significant interest in medicinal chemistry, particularly in the design and synthesis of novel protein kinase inhibitors (PKIs) for targeted cancer therapy . The pyrazolo[1,5-a]pyrimidine core is a versatile pharmacophore that mimics purine, allowing it to interact effectively with the ATP-binding sites of a wide range of kinase targets . This compound serves as a critical synthetic intermediate for researchers developing potential therapeutic agents. Its molecular framework is a cornerstone in the exploration of inhibitors for oncology-relevant kinases such as Tropomyosin Receptor Kinases (TRKs) , Cyclin-Dependent Kinases (CDKs) , and Phosphoinositide 3-Kinase δ (PI3Kδ) . The structural versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive functionalization at various positions, enabling medicinal chemists to fine-tune the properties, potency, and selectivity of candidate molecules . The acetonitrile functional group at the 2-position provides a versatile chemical handle for further synthetic elaboration through reactions such as cyclization or hydrolysis. Key Research Applications: Kinase Inhibitor Development: The compound is a key precursor in the synthesis of potent and selective small-molecule inhibitors targeting kinases like TRK, CDK2, and PI3Kδ, which are implicated in various cancers including lung cancer, melanoma, and leukemias . Anticancer Agent Discovery: Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated notable cytotoxicity and antiproliferative effects across diverse human cancer cell lines, making this scaffold a promising starting point for anticancer drug discovery programs . Structure-Activity Relationship (SAR) Studies: This building block is instrumental for constructing compound libraries to investigate the relationship between chemical structure and biological activity, aiding in the optimization of drug candidates . This product is labeled with the GHS signal word "Warning" and the hazard codes H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a well-ventilated laboratory setting. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1159982-89-4

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

2-pyrazolo[1,5-a]pyrimidin-2-ylacetonitrile

InChI

InChI=1S/C8H6N4/c9-3-2-7-6-8-10-4-1-5-12(8)11-7/h1,4-6H,2H2

InChI Key

JZYQENIVABGJKW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)CC#N)N=C1

Origin of Product

United States

Preparation Methods

Example Synthesis Pathway

A detailed example from recent literature illustrates a multi-step approach:

  • Synthesis of Pyrazolo Intermediate:

    • React 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate to yield a dihydroxy derivative (89% yield).
  • Chlorination:

    • Subject the dihydroxy derivative to chlorination using phosphorus oxychloride to produce a dichloro-pyrazolo derivative (61% yield).
  • Nucleophilic Substitution:

    • Perform a nucleophilic substitution with morpholine to yield an aminopyrazole derivative (94% yield).
  • Final Condensation:

    • Condense the aminopyrazole with acetonitrile under basic conditions to produce 2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile.

Yield and Purity Considerations

The yields for each step can vary significantly based on reaction conditions such as temperature, solvent choice, and reactant purity. It is crucial to optimize these parameters for higher yields and better purity of the final product.

Step Reaction Type Yield (%) Notes
1 Cyclization 89 Using sodium ethanolate
2 Chlorination 61 Phosphorus oxychloride used
3 Nucleophilic substitution 94 Morpholine as nucleophile
4 Final condensation Varies Dependent on reaction conditions

The synthesis of this compound involves complex multi-step processes that require careful optimization of reaction conditions to achieve high yields and purity. Future research may focus on improving these methods and exploring the biological activities associated with this compound, potentially leading to new therapeutic applications in medicinal chemistry.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetonitrile group (-CH2_2CN) enhances electrophilicity at the adjacent methylene group, facilitating nucleophilic substitution. For example:

  • Halogen Exchange : In pyrazolo[1,5-a]pyrimidine derivatives, chlorine atoms at position 7 undergo nucleophilic substitution with amines or alkoxy groups under mild conditions. For instance, morpholine substitution at position 7 occurs efficiently in the presence of potassium carbonate at room temperature (94% yield) .

  • Aromatic Substitution : Brominated derivatives at position 3 react with nucleophiles like 2-(2-aminoethoxy)ethan-1-ol to introduce functionalized linkers, as demonstrated in kinase inhibitor synthesis .

Cyclocondensation and Ring-Forming Reactions

The nitrile group participates in cyclization reactions to form fused heterocycles:

  • One-Pot Cyclization : Amino pyrazoles react with enaminones or chalcones in the presence of K2_2S2_2O8_8, followed by oxidative halogenation with NaX (X = Cl, Br, I), yielding 3-halo-pyrazolo[1,5-a]pyrimidines. Yields range from 65% to 85% depending on the halogen .

  • β-Dicarbonyl Condensation : 5-Aminopyrazoles condense with β-dicarbonyl compounds (e.g., diethyl malonate) under acidic conditions to form pyrazolo[1,5-a]pyrimidines. Substituents on the β-dicarbonyl dictate regioselectivity and electronic properties .

Table 1: Cyclocondensation Reaction Outcomes

ReactantsConditionsProductYield (%)Source
5-Aminopyrazole + EnaminoneK2_2S2_2O8_8, 80°C3-Iodo-pyrazolo[1,5-a]pyrimidine85
5-Amino-3-methylpyrazole + Diethyl malonateNaOEt, reflux2-Methylpyrazolo[1,5-a]pyrimidine89

Halogenation and Electrophilic Substitution

The pyrazolo[1,5-a]pyrimidine core undergoes regioselective halogenation:

  • Chlorination : Treatment with POCl3_3 converts hydroxyl groups to chlorides at positions 5 and 7 (61% yield) .

  • Bromination : N-Bromosuccinimide (NBS) selectively brominates position 3, enabling further functionalization via Suzuki couplings .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

  • Suzuki-Miyaura Coupling : 5,7-Dichloro derivatives react with boronic acids (e.g., phenylboronic acid) to introduce aryl groups at position 7. Yields exceed 75% with Pd(PPh3_3)4_4 catalysis .

  • Sonogashira Coupling : Alkynylation at position 3 has been reported using trimethylsilyl-protected alkynes under Pd/Cu catalysis .

Table 2: Cross-Coupling Reaction Parameters

SubstrateCoupling PartnerCatalystYield (%)Source
5,7-Dichloro derivativePhenylboronic acidPd(PPh3_3)4_478
3-Bromo derivativeTMS-acetylenePdCl2_2(PPh3_3)2_2/CuI82

Hydrolysis and Functional Group Transformations

The nitrile group undergoes selective transformations:

  • Hydrolysis to Amide/Carboxylic Acid : Under acidic (H2_2SO4_4) or basic (H2_2O2_2) conditions, the nitrile converts to an amide or carboxylic acid, respectively .

  • Reduction to Amine : Catalytic hydrogenation (H2_2, Pd/C) reduces the nitrile to a primary amine, enhancing solubility for biological applications .

Formylation and Oxidation

  • Vilsmeier-Haack Formylation : Electrophilic formylation at position 3 occurs under POCl3_3/DMF conditions, yielding 3-formyl derivatives (52–78% yield) .

  • Oxidative Diol Cleavage : OsO4_4-mediated dihydroxylation followed by NaIO4_4 cleavage generates ketones or aldehydes from alkenyl substituents .

Scientific Research Applications

Antiviral Applications

Respiratory Syncytial Virus Inhibition
Research has identified derivatives of pyrazolo[1,5-a]pyrimidine as promising candidates for the treatment of respiratory syncytial virus (RSV), a major cause of respiratory infections. A study synthesized a series of 2-(1-alkylaminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives that showed significant inhibitory activity against RSV. The structure-activity relationship (SAR) indicated that modifications at the C-2 position could enhance antiviral potency. Some compounds exhibited EC50 values lower than 4 nM, demonstrating their potential as effective antiviral agents against RSV .

Anticancer Properties

Inhibition of Tumor Growth
Pyrazolo[1,5-a]pyrimidines have been investigated for their anticancer properties. Compounds derived from this scaffold have shown the ability to inhibit key enzymes involved in tumor growth and metastasis. For instance, certain derivatives act as inhibitors of thymidine phosphorylase, an enzyme that promotes tumor progression. This inhibition leads to reduced tumor growth and offers a therapeutic avenue for cancer treatment .

Fluorescent Probes and Optical Applications

Fluorescent Properties
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as fluorescent probes due to their tunable photophysical properties. A family of these compounds demonstrated high quantum yields and stability, making them suitable for applications in bioimaging and as chemosensors. The introduction of electron-donating groups at specific positions significantly enhanced their absorption and emission characteristics, positioning them as competitive alternatives to traditional fluorescent markers .

Summary Table of Applications

Application AreaCompound TypeKey Findings
Antiviral2-(1-Alkylaminoalkyl)pyrazolo[1,5-a]pyrimidinesSignificant anti-RSV activity with EC50 < 4 nM
AnticancerThymidine phosphorylase inhibitorsReduced tumor growth via enzyme inhibition
Fluorescent ProbesPyrazolo[1,5-a]pyrimidinesHigh quantum yields; effective for bioimaging

Case Studies and Research Insights

Several case studies have explored the synthesis and functionalization of 2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile derivatives:

  • Antiviral Activity Study : In a detailed investigation into RSV inhibitors, researchers synthesized various derivatives and evaluated their cytopathic effect (CPE) inhibitory activities. Compounds with specific substitutions showed promising results in vitro .
  • Anticancer Mechanism Exploration : Studies on the mechanism of action revealed that pyrazolo[1,5-a]pyrimidine derivatives could effectively inhibit thymidine phosphorylase activity in cancer cells, leading to decreased proliferation rates .
  • Fluorescence Characterization : A comprehensive analysis using density functional theory (DFT) provided insights into the electronic structures of these compounds, correlating structural modifications with enhanced fluorescence properties .

Mechanism of Action

The mechanism of action of 2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or proteins involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazolo-Pyrimidine Derivatives

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
This compound Pyrazolo[1,5-a]pyrimidine Acetonitrile at 2-position C₉H₇N₅ 193.19 Pim-1 kinase inhibition
2-(5-Methyl-2-substitutedphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-9-yl)acetonitrile Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Acetonitrile at 9-position; triazole fusion C₁₄H₁₀N₈ 290.28 Antiviral/antimicrobial research
2-(9-Oxo-6,7,8,9-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetonitrile Thieno-triazolo-pyrimidine Cyclopenta-thieno-triazole fusion; ketone group C₁₂H₁₂N₄OS 260.31 Anticancer (molecular docking)
2-(Furan-2-yl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one Pyrazolo[1,5-a]pyrimidine Furan at 2-position; ketone at 7-position C₁₅H₁₁N₃O₂ 265.27 Kinase inhibition (structural studies)
2-(2-(Thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile Pyrazolo[1,5-a]pyrazine Thiophene at 2-position; dihydropyrazine ring C₁₂H₁₂N₄S 244.32 Not specified (lab reagent)

Biological Activity

2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This compound has been studied primarily for its potential as an inhibitor of various kinases, including Pim-1 and Flt-3, which are implicated in cancer and other diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in different assays, and potential therapeutic applications.

The biological activity of this compound is largely attributed to its ability to inhibit specific kinases. Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine core can effectively inhibit Pim-1 and Flt-3 kinases. For instance, a study demonstrated that selected pyrazolo[1,5-a]pyrimidine derivatives exhibited submicromolar potency in inhibiting the phosphorylation of BAD protein (BCL-2 antagonist of cell death), suggesting that their cellular activity is mediated through Pim-1 inhibition .

Biological Activity Overview

The biological activities of this compound extend beyond kinase inhibition. The following table summarizes various biological activities reported for pyrazolo[1,5-a]pyrimidine derivatives:

Activity Target/Pathogen IC50 (μM) Reference
Kinase InhibitionPim-1< 0.5
Kinase InhibitionFlt-3~0.7
AntimicrobialMycobacterium tuberculosis25
AntiparasiticPlasmodium falciparum6.9
AntiviralHIVNot specified

Case Study 1: Inhibition of Pim-1 and Flt-3 Kinases

A significant study focused on the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine compounds highlighted their selective inhibition of Pim-1 and Flt-3 kinases. The lead compound demonstrated >98% inhibition at a concentration of 1 μM against Pim-1 and showed improved selectivity over other oncogenic kinases . The selectivity score calculated for this compound was S(50) = 0.14, indicating a favorable profile for further development as a therapeutic agent.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of pyrazolo[1,5-a]pyrimidines against Mycobacterium tuberculosis. The compound exhibited an IC50 value of approximately 25 μM, suggesting moderate activity against this pathogen . This finding opens avenues for developing new treatments for tuberculosis using pyrazolo[1,5-a]pyrimidine derivatives.

Q & A

Q. What strategies mitigate the formation of undesired by-products during heterocyclization?

  • Methodological Answer : By-products like dichloromethyl derivatives arise from overhalogenation. Controlled addition of halogenating agents (e.g., Br2_2 in acetic acid) and maintaining reaction temperatures below 25°C reduce side reactions. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradients) isolates target compounds .

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